Cas no 179003-00-0 (methyl 3-(2-aminoethyl)benzoate)

methyl 3-(2-aminoethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(2-aminoethyl)benzoate
- 3-(2-Aminoethyl)benzoic Acid Methyl Ester
- AKOS013107357
- BS-13872
- 3-(2-Amino-ethyl)-benzoic Acid Methyl Ester
- J-011418
- SCHEMBL3012713
- 3-(2-amino-ethyl)benzoic acid methyl ester
- DTXSID70441002
- XMXYETFVQPTTJI-UHFFFAOYSA-N
- 3-(2-Aminoethyl)-benzoic Acid Methyl Ester Hydrochloride;
- Benzoic acid, 3-(2-aminoethyl)-, methyl ester
- 3-(2-Aminoethyl)-benzoic Acid Methyl Ester
- EN300-101591
- 179003-00-0
- DB-351891
-
- インチ: InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3
- InChIKey: XMXYETFVQPTTJI-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=CC(=C1)CCN
計算された属性
- せいみつぶんしりょう: 179.09500
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- PSA: 52.32000
- LogP: 1.67470
methyl 3-(2-aminoethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101591-0.25g |
methyl 3-(2-aminoethyl)benzoate |
179003-00-0 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
Enamine | EN300-101591-0.1g |
methyl 3-(2-aminoethyl)benzoate |
179003-00-0 | 95% | 0.1g |
$351.0 | 2023-10-28 | |
Enamine | EN300-101591-2.5g |
methyl 3-(2-aminoethyl)benzoate |
179003-00-0 | 95% | 2.5g |
$818.0 | 2023-10-28 | |
Enamine | EN300-101591-5.0g |
methyl 3-(2-aminoethyl)benzoate |
179003-00-0 | 5g |
$1515.0 | 2023-06-10 | ||
Chemenu | CM328635-1g |
methyl 3-(2-aminoethyl)benzoate |
179003-00-0 | 95%+ | 1g |
$1104 | 2022-06-12 | |
Enamine | EN300-101591-10g |
methyl 3-(2-aminoethyl)benzoate |
179003-00-0 | 95% | 10g |
$2156.0 | 2023-10-28 | |
A2B Chem LLC | AB01779-250mg |
Benzoic acid, 3-(2-aminoethyl)-, methyl ester |
179003-00-0 | 97% | 250mg |
$313.00 | 2024-04-20 | |
Enamine | EN300-101591-5g |
methyl 3-(2-aminoethyl)benzoate |
179003-00-0 | 95% | 5g |
$1515.0 | 2023-10-28 | |
Enamine | EN300-101591-0.05g |
methyl 3-(2-aminoethyl)benzoate |
179003-00-0 | 95% | 0.05g |
$335.0 | 2023-10-28 | |
Chemenu | CM328635-5g |
methyl 3-(2-aminoethyl)benzoate |
179003-00-0 | 95%+ | 5g |
$2944 | 2021-06-16 |
methyl 3-(2-aminoethyl)benzoate 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
methyl 3-(2-aminoethyl)benzoateに関する追加情報
Introduction to Methyl 3-(2-aminoethyl)benzoate (CAS No. 179003-00-0)
Methyl 3-(2-aminoethyl)benzoate, with the chemical formula C11H15NO2 and CAS number 179003-00-0, is a compound that has garnered significant attention in the field of pharmaceutical research and chemical biology. This compound, also referred to as methyl 3-(2-aminoethyl)benzoate, is a derivative of benzoic acid and features an aminoethyl side chain, which imparts unique chemical properties and biological activities. The structural characteristics of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The benzoate moiety is well-known for its role in medicinal chemistry due to its ability to interact with biological targets in a variety of ways. The presence of the aminoethyl group further enhances its potential by allowing for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. These features have made methyl 3-(2-aminoethyl)benzoate a subject of extensive research in the quest for new pharmacological entities.
In recent years, there has been a surge in the investigation of benzoate derivatives for their potential therapeutic benefits. Studies have shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific arrangement of atoms in methyl 3-(2-aminoethyl)benzoate suggests that it may interact with enzymes and receptors involved in these processes, making it a valuable scaffold for drug discovery.
One of the most intriguing aspects of methyl 3-(2-aminoethyl)benzoate is its potential role in modulating neural pathways. Research has indicated that benzoate derivatives can influence neurotransmitter release and receptor function, which could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The aminoethyl group, in particular, may enhance the compound's ability to cross the blood-brain barrier, improving its bioavailability and therapeutic efficacy.
The synthesis of methyl 3-(2-aminoethyl)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These methods not only improve the scalability of production but also allow for the introduction of additional functional groups, expanding the compound's potential applications.
Evaluation of the pharmacokinetic properties of methyl 3-(2-aminoethyl)benzoate is crucial for understanding its behavior in vivo. Preliminary studies have demonstrated that this compound exhibits good solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, its metabolic stability suggests that it may have a prolonged half-life, allowing for less frequent dosing in therapeutic settings.
The safety profile of methyl 3-(2-aminoethyl)benzoate has also been a focus of research. In vitro toxicity assays have shown that the compound exhibits low cytotoxicity towards various cell lines, indicating its potential for safe use in humans. However, further studies are necessary to fully assess its safety and efficacy in clinical trials. Collaborative efforts between chemists and biologists are essential to bridge the gap between laboratory findings and practical applications.
The impact of methyl 3-(2-aminoethyl)benzoate on drug development extends beyond its direct therapeutic applications. Its unique structural features make it a valuable tool for studying molecular interactions and designing new drugs with improved properties. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential targets and optimize the compound's structure for enhanced activity.
In conclusion, methyl 3-(2-aminoethyl)benzoate (CAS No. 179003-00-0) represents a significant advancement in pharmaceutical chemistry. Its combination of structural complexity and biological activity positions it as a promising candidate for future drug development. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in addressing various health challenges.
179003-00-0 (methyl 3-(2-aminoethyl)benzoate) 関連製品
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)
- 3524-73-0(5-Methyl-1-hexene)
- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)
- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)
- 1155575-85-1(N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)
- 155445-40-2(2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)
- 1188263-66-2(1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1))
- 1342640-77-0(2-(2-ethoxyphenyl)propan-2-ol)
- 533870-51-8(N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide)
- 2248317-37-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate)




